Dibenzo[a,c]phenazine
Overview
Description
Dibenzo[a,c]phenazine is an organic compound known for its unique structural and photophysical properties. It belongs to the phenazine family, which is characterized by a fused ring system containing nitrogen atoms. This compound is particularly noted for its large Stokes shift, high quantum yields, and good photostability, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
Dibenzo[a,c]phenazine, also known as phenazine, is a versatile compound that interacts with various targets. It has been used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescence properties . In addition, it has been used as a fluorescent probe for the detection of thiophenols in environmental water .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. As a thermally activated delayed fluorescence emitter, it exhibits a high photoluminescence quantum yield (PLQY) and a fast reverse intersystem crossing (RISC) process . This means it can absorb and emit light efficiently, making it useful in applications like OLEDs .
Biochemical Pathways
The synthesis of this compound involves several biochemical pathways. The most common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Pharmacokinetics
Its use in oleds and as a fluorescent probe suggests that it has good stability and can interact effectively with its environment .
Result of Action
The result of this compound’s action is primarily observed in its light-emitting properties. In OLEDs, it contributes to high external quantum efficiencies . As a fluorescent probe, it can detect thiophenols in environmental water with high selectivity and sensitivity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its ability to detect thiophenols as a fluorescent probe is effective over a wide pH range from 5 to 13 . Furthermore, its performance in OLEDs can be affected by the wave function overlapping of the twisted donor–acceptor structures .
Biochemical Analysis
Biochemical Properties
Dibenzo[a,c]phenazine plays a crucial role in biochemical reactions, particularly in the context of fluorescence-based detection methods. It interacts with various biomolecules, including lysophosphatidic acid, through its aggregation-induced emission properties . This interaction is highly selective and sensitive, allowing for the detection of lysophosphatidic acid at very low concentrations. Additionally, this compound can form complexes with proteins and enzymes, influencing their activity and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s fluorescence properties can be utilized to monitor changes in cellular environments and detect specific biomolecules within cells . This makes this compound a valuable tool in cellular imaging and diagnostics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. The compound’s ability to form stable complexes with proteins and enzymes can lead to changes in gene expression and cellular function . These interactions are often mediated by the compound’s unique photophysical properties, which enable it to act as a fluorescent probe.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects are often related to the compound’s ability to interact with and modulate the activity of biomolecules over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a sensitive and selective fluorescent probe, with minimal toxic or adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound has been shown to interact with enzymes involved in oxidative stress responses, modulating their activity and influencing cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. This compound’s ability to form stable complexes with biomolecules allows it to be effectively transported to specific cellular compartments, where it can exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role as a fluorescent probe, as it allows for the precise detection and monitoring of biomolecules within specific cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,c]phenazine typically involves the condensation of phenanthrene-9,10-dione with 1,2-diaminobenzenes. This reaction can be catalyzed by molybdate sulfuric acid in ethanol or by silica-bonded S-sulfonic acid in an ethanol-water mixture at room temperature . Another efficient method involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid in methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[a,c]phenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce functional groups like nitro, sulfonic acid, or halogens onto the phenazine core .
Scientific Research Applications
Dibenzo[a,c]phenazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenazine: Known for its antimicrobial properties and used in various medicinal applications.
Dibenzo[b,e]pyrazine: Another phenazine derivative with similar structural features but different electronic properties.
Acridizine: A phenazine analog with applications in dye and pigment industries.
Uniqueness of Dibenzo[a,c]phenazine: this compound stands out due to its large Stokes shift, high quantum yields, and good photostability. These properties make it particularly valuable in applications requiring strong and stable fluorescence, such as in OLEDs and bioimaging .
Properties
IUPAC Name |
phenanthro[9,10-b]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)21-17-11-5-6-12-18(17)22-20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPYJVQRBJJYSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175833 | |
Record name | Dibenzo(a,c)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215-64-5 | |
Record name | Dibenzo[a,c]phenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(a,c)phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[a,c]phenazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzo(a,c)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(A,C)PHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA46H2Q0KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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